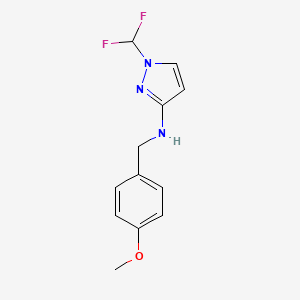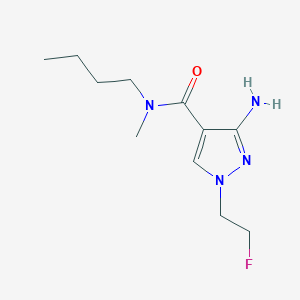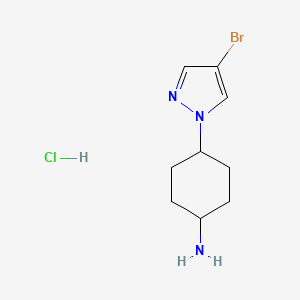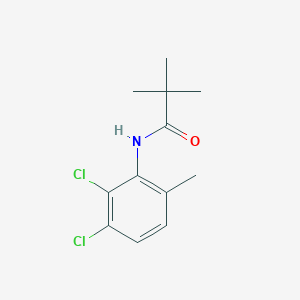![molecular formula C14H22FN5 B11738668 {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738668.png)
{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is a complex organic compound featuring two pyrazole rings connected by a fluoroethyl and a propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the fluoroethyl and propyl groups. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and fluoroethyl bromide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pressure control is crucial to maintain consistency and quality. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups such as halides or amines.
Aplicaciones Científicas De Investigación
{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- {[1-(2-chloroethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine
- {[1-(2-bromoethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine
Uniqueness
What sets {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine apart is the presence of the fluoroethyl group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C14H22FN5 |
|---|---|
Peso molecular |
279.36 g/mol |
Nombre IUPAC |
1-[2-(2-fluoroethyl)pyrazol-3-yl]-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C14H22FN5/c1-3-7-20-14(9-12(2)18-20)11-16-10-13-4-6-17-19(13)8-5-15/h4,6,9,16H,3,5,7-8,10-11H2,1-2H3 |
Clave InChI |
CAKZBCUUYQBOAA-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=CC(=N1)C)CNCC2=CC=NN2CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(2-acetyl-3-hydroxybut-2-enylidene)amino]acetate](/img/structure/B11738588.png)
![4-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol](/img/structure/B11738595.png)
![{[1-ethyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11738611.png)
![N-[(4-ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11738614.png)
![benzyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11738618.png)
![N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11738624.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11738627.png)

![butyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11738640.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11738641.png)


amine](/img/structure/B11738672.png)

